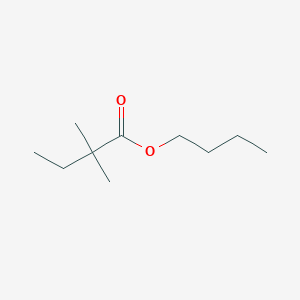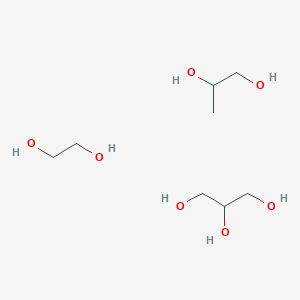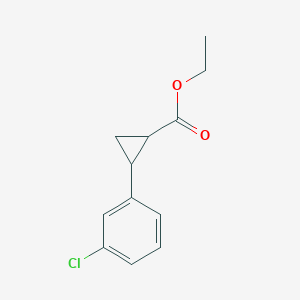![molecular formula C28H22NO2P B3068952 (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine CAS No. 934705-43-8](/img/structure/B3068952.png)
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine
Descripción general
Descripción
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves several methods, including reduction of nitriles, amides, and nitro compounds, and reductive amination of aldehydes and ketones .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. In primary amines, one carbon atom is bonded to the nitrogen atom; in secondary amines, two carbon atoms are bonded to the nitrogen atom; and in tertiary amines, three carbon atoms are bonded to the nitrogen atom .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in the Mannich reaction, which is a three-component condensation reaction .Physical And Chemical Properties Analysis
Amines are bases, and their basicity is one of their most important properties. They can accept a proton from water to form substituted ammonium ions. The physical properties of amines, such as boiling point and solubility, depend on the presence and length of the carbon chain attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Ligand Synthesis for Metal Complexes : The compound (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine has been utilized in the synthesis of new Phosphonito, N, and Phosphito, N ligands. These ligands are significant in forming complexes with rhodium(I), palladium(II), and platinum(II), which are essential in various catalytic processes (Franciò et al., 2002).
Allylic Alkylation Catalysis : This compound is used in the formation of osmium-catalyzed complexes which are efficient catalyst precursors for allylic alkylation. This is a critical reaction in organic synthesis, demonstrating the applicability of these complexes in synthetic chemistry (Esteruelas et al., 2008).
Enantioselective Catalysis : In the field of enantioselective catalysis, this compound is used to prepare ligands for palladium(II)-catalyzed enantioselective allylic alkylation. This is particularly relevant in the synthesis of chiral compounds, which is a significant area in pharmaceutical chemistry (Arena et al., 2000).
Synthesis of Sterically Hindered Compounds
- Sterically Hindered Isoxazolyl Compounds : It has been used in the Ytterbium(III) triflate catalyzed Hantzsch synthesis for preparing sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. This shows its utility in the synthesis of complex molecular structures (Steiger et al., 2016).
Chiral Complex Formation and Asymmetric Synthesis
Chiral Complex Formation : The compound is pivotal in the formation of chiral complexes with metals like ruthenium and rhodium, as seen in the study of asymmetric induction and configurational stability in these complexes. This has implications in asymmetric synthesis, an important aspect of creating chiral drugs (Drommi et al., 2002).
Asymmetric Hydrogenation : In the asymmetric synthesis of the Roche Ester and its derivatives, this compound is used as a chiral ligand in rhodium-catalyzed hydrogenation. The high enantioselectivity achieved in this process underlines its significance in the pharmaceutical industry (Wassenaar et al., 2008).
Molecular Structure Studies
- Structural Analysis in Organometallic Chemistry : The compound has been crucial in the study of molecular structures, particularly in the field of organometallic chemistry. Its role in forming complexes with different metals provides insights into the structural aspects of these complexes, contributing to our understanding of molecular geometry and interactions (Linden et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOPBPAVLQNGC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)


![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)
![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)
![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)

palladium(II) dichloride](/img/structure/B3068946.png)
![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)
![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)